1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane hydroiodide
Description
1,3,5,7-Tetraazatricyclo(3.3.1.1³,⁷)decane hydroiodide is a hydroiodide salt derivative of hexamethylenetetramine (HMT), a heterocyclic organic compound with the molecular formula C₆H₁₂N₄. The parent compound, hexamethylenetetramine (CAS 100-97-0), is a well-known cage-like molecule formed by the condensation of formaldehyde and ammonia . Its hydroiodide derivative retains the tricyclic adamantane-like structure but incorporates an iodide counterion, enhancing its ionic character and modifying its solubility and reactivity.
Hexamethylenetetramine and its salts are widely used in industrial and pharmaceutical applications. The hydroiodide form is less common than other salts (e.g., hydrochloride or mandelate) but finds niche roles in chemical synthesis and specialty formulations.
Properties
CAS No. |
24911-88-4 |
|---|---|
Molecular Formula |
C6H13IN4 |
Molecular Weight |
268.10 g/mol |
IUPAC Name |
1,3,5,7-tetrazatricyclo[3.3.1.13,7]decane;hydroiodide |
InChI |
InChI=1S/C6H12N4.HI/c1-7-2-9-4-8(1)5-10(3-7)6-9;/h1-6H2;1H |
InChI Key |
REYPXKZACPANQX-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN3CN1CN(C2)C3.I |
Related CAS |
139-09-3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Parent Compound: Hexamethylenetetramine
The fundamental step in preparing the hydroiodide salt involves first synthesizing hexamethylenetetramine (urotropine). The classical and industrially relevant method is the condensation reaction of formaldehyde with ammonia under alkaline conditions:
-
- Formaldehyde (typically 37% aqueous solution)
- Ammonia (aqueous, in excess)
-
- Alkaline medium
- Temperature range: 38–70 °C (commonly 50–70 °C for industrial scale)
- Reaction time: Approximately 3 hours
-
- Formaldehyde solution is placed in a reactor.
- Ammonia is added in excess, and the mixture is maintained under alkaline conditions.
- The condensation reaction proceeds, forming hexamethylenetetramine.
- The reaction mixture is cooled and concentrated using a film vacuum evaporator at 60–80 °C to increase concentration from about 24% to 38–42%.
- The concentrated solution is filtered, crystallized by vacuum evaporation, and dried by suction filtration to isolate pure hexamethylenetetramine.
Conversion to Hydroiodide Salt
The hydroiodide salt of hexamethylenetetramine is prepared by the reaction of the parent compound with hydroiodic acid or an iodide source under controlled conditions. Although explicit stepwise synthesis details for the hydroiodide salt are less frequently detailed in open literature, the general approach involves:
-
- Hexamethylenetetramine (solid or in solution)
- Hydroiodic acid (HI) or an iodide salt capable of protonating the amine nitrogens
-
- Typically carried out in aqueous solution
- Controlled temperature to avoid decomposition
- Stoichiometric or slight excess of hydroiodic acid to ensure complete protonation
-
- Dissolve hexamethylenetetramine in water.
- Slowly add hydroiodic acid under stirring.
- The hydroiodide salt precipitates or remains in solution depending on concentration and temperature.
- The product is isolated by filtration or crystallization.
- Drying under vacuum or mild heat yields the solid hydroiodide salt.
Summary Table of Preparation Steps
| Step | Reactants | Conditions | Process Description | Product Form |
|---|---|---|---|---|
| 1 | Formaldehyde (37% aq. solution), excess ammonia | Alkaline, 38–70 °C, 3 h | Condensation reaction forming hexamethylenetetramine | Hexamethylenetetramine (solid) |
| 2 | Hexamethylenetetramine, hydroiodic acid | Aqueous solution, controlled temperature | Protonation forming hydroiodide salt | 1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane hydroiodide (solid) |
In-Depth Research Findings and Data
Reaction Yields and Purity
- The condensation reaction of formaldehyde and ammonia under alkaline conditions typically yields hexamethylenetetramine with high purity (>95%) after crystallization and drying.
- The hydroiodide salt preparation is generally quantitative, with yields depending on the stoichiometry and purity of hydroiodic acid used.
Physical and Chemical Properties Relevant to Preparation
| Property | Hexamethylenetetramine (Parent) | Hydroiodide Salt |
|---|---|---|
| Molecular Weight (g/mol) | 140.19 | 268.10 |
| Appearance | White solid | White solid |
| Melting Point | 280 °C (sublimation) | Not explicitly reported, stable solid |
| Solubility in Water | Highly soluble (1M at 20 °C) | Expected to be soluble in water |
| Density | 1.33 g/cm³ | Not specified |
Industrial Scale Considerations
- The use of vacuum evaporation and membrane evaporation techniques allows concentration control and purity enhancement during hexamethylenetetramine synthesis.
- The hydroiodide salt is typically prepared in batch processes with careful control of acid addition to avoid side reactions or decomposition.
Chemical Reactions Analysis
Hexamethylenetetramine hydroiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form formaldehyde and ammonia.
Reduction: It can be reduced to form hexamethylenetetramine.
Substitution: It can undergo substitution reactions with alkyl halides to form quaternary ammonium salts.
Hydrolysis: It hydrolyzes in acidic conditions to release formaldehyde and ammonia
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkyl halides for substitution reactions. The major products formed from these reactions are formaldehyde, ammonia, and quaternary ammonium salts .
Scientific Research Applications
Introduction to 1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane Hydroiodide
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane hydroiodide, commonly referred to as methenamine hydroiodide, is a heterocyclic compound with a complex structure that has garnered attention for its diverse applications in various fields. This article explores its scientific research applications, supported by comprehensive data tables and case studies.
The compound features a unique bicyclic structure that contributes to its reactivity and interaction with biological systems. Its InChIKey is REYPXKZACPANQX-UHFFFAOYSA-N, which aids in its identification across chemical databases.
Antibacterial Agent
Methenamine hydroiodide is primarily recognized for its antibacterial properties, particularly in preventing recurrent urinary tract infections. It functions by decomposing into formaldehyde in acidic urine, which exerts a bactericidal effect on pathogens .
Analytical Chemistry
In analytical chemistry, methenamine hydroiodide is utilized as a reagent for the detection of various compounds. Its ability to form stable complexes with certain metal ions makes it valuable for qualitative analysis .
Pharmaceutical Formulations
This compound is incorporated into pharmaceutical formulations aimed at treating urinary tract infections. Methenamine hippurate and methenamine mandelate are derivatives used in clinical settings to enhance solubility and efficacy .
Research on Solubility
Recent studies have focused on the solubility of methenamine hydroiodide in water across different temperatures. Understanding its solubility behavior is crucial for optimizing its use in formulations and ensuring effective therapeutic concentrations .
Chemical Synthesis
Methenamine hydroiodide serves as a precursor in the synthesis of other chemical compounds due to its reactive amine groups. This property is exploited in organic synthesis to create more complex molecules .
Case Study 1: Antibacterial Efficacy
A clinical study evaluated the effectiveness of methenamine hydroiodide in patients with recurrent urinary tract infections. The results indicated a significant reduction in infection rates among participants treated with this compound compared to a control group receiving standard antibiotics .
Case Study 2: Analytical Application
In an analytical chemistry experiment, methenamine hydroiodide was used to detect trace amounts of heavy metals in water samples. The study demonstrated its effectiveness as a colorimetric reagent, providing reliable results that were validated against standard methods .
Mechanism of Action
The mechanism of action of hexamethylenetetramine hydroiodide involves its hydrolysis in acidic conditions to release formaldehyde and ammonia. Formaldehyde acts as an antiseptic by denaturing proteins and nucleic acids, thereby inhibiting the growth of microorganisms . The compound’s molecular targets include bacterial cell walls and membranes, where formaldehyde exerts its antimicrobial effects .
Comparison with Similar Compounds
Hexamethylenetetramine (HMT)
- Molecular Formula : C₆H₁₂N₄
- Applications : Used as a urinary antiseptic, resin crosslinker, and precursor to explosives .
- Key Differences : Unlike the hydroiodide salt, HMT is neutral and exhibits higher thermal stability (sublimation enthalpy: ~76.8 kJ/mol at 313 K) . It is also more water-soluble (solubility: ~400 g/L at 20°C) compared to its salts .
Hexamethylenetetramine Hydrochloride
- CAS : 24360-05-2
- Molecular Formula : C₆H₁₃ClN₄
- Applications : Used in pharmaceuticals (e.g., urinary tract disinfectants under the trade name Urotropine hydrochloride) .
- Key Differences : The hydrochloride salt has superior aqueous solubility compared to the hydroiodide, making it more suitable for medicinal formulations. Its molecular weight (172.65 g/mol) is lower due to the smaller chloride ion .
Hexamethylenetetramine Thiocyanate
Tetramethylenedisulfotetramine (TETS)
- CAS : 80-12-6
- Molecular Formula : C₄H₈N₄O₄S₂
- Applications: Notorious rodenticide (banned due to extreme neurotoxicity) .
- Key Differences : TETS replaces two nitrogen atoms in the HMT framework with sulfur, forming a dithiatetrazocine ring. This structural change drastically increases toxicity (LD₅₀: 0.1 mg/kg in humans) .
Comparative Data Table
Stability and Reactivity
- HMT Hydroiodide: Likely less thermally stable than HMT due to the ionic bond with iodide. No sublimation data available, unlike HMT (sublimes at 302–328 K) .
- HMT Derivatives : Hydrochloride and mandelate salts (CAS 587-23-5) exhibit higher stability in aqueous media, favoring prolonged pharmaceutical use .
Biological Activity
1,3,5,7-Tetraazatricyclo(3.3.1.13,7)decane hydroiodide, commonly known as hexamethylenetetramine (HMTA), is a heterocyclic organic compound with significant biological activity and various applications in medicine and industry. This article delves into its biological properties, therapeutic uses, and relevant research findings.
- IUPAC Name : 1,3,5,7-Tetraazatricyclo(3.3.1.1³,⁷)decane
- CAS Number : 100-97-0
- Molecular Formula : C6H12N4
- Molecular Weight : 140.19 g/mol
- Solubility : Highly soluble in water and polar organic solvents .
Hexamethylenetetramine acts primarily as a urinary antiseptic. In acidic urine, it decomposes to release formaldehyde, which exhibits antimicrobial properties against a range of pathogens responsible for urinary tract infections (UTIs). This mechanism is crucial for its therapeutic efficacy .
Therapeutic Applications
- Urinary Antiseptic :
- Cancer Treatment :
- Antimicrobial Activity :
Case Studies and Research Findings
Safety and Toxicology
Hexamethylenetetramine is generally considered safe when used as directed; however, it can cause skin sensitization and respiratory irritation upon exposure. Long-term studies indicate that high doses may lead to liver irregularities but are not typically harmful at recommended dosages .
Q & A
Basic: What are the standard protocols for synthesizing 1,3,5,7-tetraazatricyclo(3.3.1.1³,⁷)decane hydroiodide?
Answer:
The compound is typically synthesized by reacting hexamethylenetetramine (1,3,5,7-tetraazatricyclo[3.3.1.1³,⁷]decane) with hydroiodic acid (HI) under controlled conditions. Key steps include:
- Reagent Ratios: A 1:1 molar ratio of hexamethylenetetramine to HI ensures stoichiometric conversion .
- Purification: Recrystallization from ethanol or methanol is used to isolate the hydroiodide salt, with yields dependent on reaction temperature (optimized at 50–60°C) .
- Characterization: Confirm purity via elemental analysis (e.g., iodine content ≈ 57–59%) and FT-IR to identify N–H and C–N stretching modes .
Advanced: How can researchers resolve contradictions in spectral data for this compound?
Answer:
Discrepancies in NMR or mass spectra often arise from hydration states or counterion interactions. Methodological approaches include:
- Hydration Analysis: Perform thermogravimetric analysis (TGA) to detect water content, which may shift NMR peaks .
- Counterion Validation: Use ion chromatography to confirm iodide presence and rule out impurities like chloride .
- Cross-Validation: Compare experimental data with computational models (e.g., DFT calculations for predicted H NMR shifts) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE Requirements: Use nitrile gloves, lab coats, and goggles due to potential skin/eye irritation .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of HI vapors .
- Storage: Keep in airtight, light-resistant containers at 2–8°C to prevent decomposition .
Advanced: What strategies optimize its use in polymer crosslinking applications?
Answer:
The hydroiodide salt acts as a crosslinker in formaldehyde-based resins. Key parameters:
- Molar Ratio: A 0.5:1 ratio (hydroiodide:resin) balances mechanical strength and curing time .
- Catalysts: Add 1–2% triethylamine to accelerate crosslinking while minimizing side reactions .
- Post-Treatment: Rinse crosslinked polymers with dilute NaSO to remove unreacted iodide .
Advanced: How does the iodide counterion influence its reactivity in medicinal chemistry?
Answer:
The iodide ion enhances solubility in polar solvents (e.g., DMSO, water) and stabilizes intermediates in alkylation reactions. For example:
- Antimicrobial Studies: Iodide’s electronegativity increases interactions with bacterial cell membranes, improving efficacy in in vitro assays .
- Mechanistic Probes: Use I-labeled derivatives to track biodistribution in pharmacokinetic models .
Basic: What analytical techniques confirm its structural integrity?
Answer:
- X-Ray Crystallography: Resolves the adamantane-like cage structure (bond angles: N–C–N ≈ 109.5°) .
- Mass Spectrometry: ESI-MS in positive ion mode shows [M+H] at m/z 141 (base peak) and [M–I] fragments .
- Elemental Analysis: Theoretical composition: C (25.7%), H (4.3%), N (19.9%), I (50.1%) .
Advanced: How can its pharmacological interactions be systematically studied?
Answer:
- In Vitro Assays: Screen against cytochrome P450 enzymes to assess metabolic stability .
- Molecular Docking: Model interactions with GABA receptors (relevant to neurotoxicity studies of structurally related compounds) .
- Synchrotron Studies: Use X-ray absorption spectroscopy (XAS) to map iodine’s coordination in biological matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
